molecular formula C7H9N3O B1403683 N-(Pyrimidin-5-ylmethyl)acetamide CAS No. 1588441-38-6

N-(Pyrimidin-5-ylmethyl)acetamide

Cat. No. B1403683
M. Wt: 151.17 g/mol
InChI Key: YCOYGPOQCNGNNJ-UHFFFAOYSA-N
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Description

“N-(Pyrimidin-5-ylmethyl)acetamide” is a chemical compound with the molecular formula C7H9N3O . It is part of the class of organic compounds known as carboximidic acids .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored in various studies . For instance, one study proposed two routes for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Another study discussed the direct synthesis of amides from nonactivated carboxylic acids .


Chemical Reactions Analysis

The reaction of hydroxylamine with acetamide to form acetohydroxamic acid was studied at different temperatures . Another study discussed the synthesis of amides from nonactivated carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Pyrimidin-5-ylmethyl)acetamide” include a molecular weight of 151.17 . Most amides, including acetamide, are solids at room temperature and have higher boiling points than alcohols of similar molar mass .

Scientific Research Applications

Radiosynthesis for PET Imaging

  • Radiosynthesis of PET Radioligands : Research has been conducted on the synthesis of radioligands for positron emission tomography (PET), particularly focusing on compounds within the pyrimidineacetamide series. One study highlighted the synthesis of [18F]DPA-714, a derivative for in vivo PET imaging, synthesized from a precursor compound within this series (Dollé et al., 2008).

Antifungal and Antimicrobial Applications

  • Antifungal Activity of Pyrimidine Derivatives : A study on 5-cyano-6-oxo-1,6-dihydro-pyrimidine derivatives (a class including N-(Pyrimidin-5-ylmethyl)acetamide) revealed significant antifungal activity against Candida albicans, highlighting the potential of these compounds in antimicrobial applications (Rami et al., 2013).

Cancer Research and Therapeutic Potential

  • Synthesis and Anticancer Activity : Compounds structurally related to N-(Pyrimidin-5-ylmethyl)acetamide have been synthesized and shown to exhibit significant anticancer activity. For example, studies on derivatives like 5-deazaaminopterin demonstrated anticancer potential in both in vitro and in vivo settings (Su et al., 1986).

Neuroinflammation and Immunoregulation

  • Dual Cytokine Regulation : Certain pyrimidylpiperazine derivatives, structurally related to N-(Pyrimidin-5-ylmethyl)acetamide, have been investigated for their dual regulatory effects on cytokines like tumor necrosis factor-alpha and interleukin-10, offering insights into potential treatments for conditions like septic shock and rheumatoid arthritis (Fukuda et al., 2000).

Crystal Structure and Chemical Properties

  • Crystal Structure Analysis : Studies have been conducted to understand the crystal structure of various 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, providing insights into their molecular conformation and potential applications based on their structural properties (Subasri et al., 2016).

Drug Development and Solubility

  • Water-Soluble Antagonists for Drug Development : Research on the solubility and bioavailability of 2-amino-N-pyrimidin-4-yl acetamides, related to N-(Pyrimidin-5-ylmethyl)acetamide, has been pivotal in drug development, particularly for conditions like Parkinson's disease (Slee et al., 2008).

properties

IUPAC Name

N-(pyrimidin-5-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-6(11)10-4-7-2-8-5-9-3-7/h2-3,5H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOYGPOQCNGNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Pyrimidin-5-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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